molecular formula C24H24N2O3 B3974061 2-(3,4-DIMETHOXYPHENYL)-1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOLE

2-(3,4-DIMETHOXYPHENYL)-1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOLE

Cat. No.: B3974061
M. Wt: 388.5 g/mol
InChI Key: VZAIMRIMVCPQBX-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHOXYPHENYL)-1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound is characterized by the presence of a dimethoxyphenyl group and a phenoxypropyl group attached to the benzodiazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHOXYPHENYL)-1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with o-phenylenediamine to form the benzodiazole core. This is followed by the alkylation of the benzodiazole with 3-phenoxypropyl bromide under basic conditions to introduce the phenoxypropyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the benzodiazole core, potentially converting it to a dihydrobenzodiazole.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Halogenated or nitrated benzodiazole derivatives.

Scientific Research Applications

2-(3,4-DIMETHOXYPHENYL)-1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOLE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHOXYPHENYL)-1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOLE is not fully understood but is believed to involve interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Pathways involved could include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzodiazole: Lacks the dimethoxyphenyl and phenoxypropyl groups.

    3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.

    1,3-Benzodiazole: The core structure without additional substituents.

Uniqueness

2-(3,4-DIMETHOXYPHENYL)-1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOLE is unique due to the presence of both the dimethoxyphenyl and phenoxypropyl groups, which confer distinct chemical and biological properties. These substituents can enhance the compound’s reactivity and potential therapeutic applications compared to simpler benzodiazole derivatives.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-(3-phenoxypropyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-27-22-14-13-18(17-23(22)28-2)24-25-20-11-6-7-12-21(20)26(24)15-8-16-29-19-9-4-3-5-10-19/h3-7,9-14,17H,8,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZAIMRIMVCPQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2CCCOC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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